Cas no 1248817-82-4 (1-(ethylsulfonyl)-2-methylpiperazine hydrochloride)

1-(Ethylsulfonyl)-2-methylpiperazine hydrochloride is a synthetic organic compound featuring a piperazine core substituted with an ethylsulfonyl group and a methyl group. This hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications. The ethylsulfonyl moiety contributes to its potential as a versatile intermediate in medicinal chemistry, particularly in the development of bioactive molecules. Its well-defined structure and high purity ensure reproducibility in synthetic pathways. The compound’s reactivity and functional group compatibility make it valuable for constructing complex heterocyclic systems. Proper handling and storage under controlled conditions are recommended to maintain its integrity.
1-(ethylsulfonyl)-2-methylpiperazine hydrochloride structure
1248817-82-4 structure
Product Name:1-(ethylsulfonyl)-2-methylpiperazine hydrochloride
CAS No:1248817-82-4
MF:C7H17ClN2O2S
MW:228.740079641342
CID:4564536
Update Time:2025-09-28

1-(ethylsulfonyl)-2-methylpiperazine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(ethylsulfonyl)-2-methylpiperazine hydrochloride
    • Inchi: 1S/C7H16N2O2S.ClH/c1-3-12(10,11)9-5-4-8-6-7(9)2;/h7-8H,3-6H2,1-2H3;1H
    • InChI Key: DLBAIMAOAFFAHU-UHFFFAOYSA-N
    • SMILES: N1(S(CC)(=O)=O)CCNCC1C.[H]Cl

1-(ethylsulfonyl)-2-methylpiperazine hydrochloride Pricemore >>

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Additional information on 1-(ethylsulfonyl)-2-methylpiperazine hydrochloride

Comprehensive Overview of 1-(Ethylsulfonyl)-2-methylpiperazine Hydrochloride (CAS No. 1248817-82-4)

1-(Ethylsulfonyl)-2-methylpiperazine hydrochloride (CAS 1248817-82-4) is a specialized sulfonamide derivative with significant potential in pharmaceutical and chemical research. This compound, featuring a piperazine backbone modified with an ethylsulfonyl group and a methyl substituent, has garnered attention for its unique physicochemical properties and versatile applications. Researchers and industry professionals frequently search for "1-(ethylsulfonyl)-2-methylpiperazine hydrochloride uses" or "CAS 1248817-82-4 synthesis," reflecting its growing relevance in drug discovery and material science.

The molecular structure of 1-(ethylsulfonyl)-2-methylpiperazine hydrochloride combines a hydrophilic hydrochloride salt with a lipophilic ethylsulfonyl moiety, making it valuable for modulating solubility in formulation development. Recent trends in "piperazine-based drug design" highlight its role as a building block for kinase inhibitors and GPCR-targeted therapies. Analytical data shows this compound exhibits excellent stability under standard storage conditions, with degradation studies confirming its suitability for long-term research applications.

In pharmaceutical applications, 1-(ethylsulfonyl)-2-methylpiperazine hydrochloride serves as a key intermediate for bioactive molecule synthesis. Literature reviews reveal its incorporation into compounds showing promise in neurological and metabolic disorder research. The "ethylsulfonyl piperazine derivatives" class has particularly gained traction in recent medicinal chemistry publications, with researchers exploring structure-activity relationships for optimized therapeutic profiles.

The synthesis of CAS 1248817-82-4 typically involves multi-step organic transformations starting from commercially available 2-methylpiperazine. Current optimization efforts focus on green chemistry approaches, addressing the growing demand for "sustainable pharmaceutical intermediates." Patent analyses indicate protected synthetic methodologies, suggesting the compound's commercial importance in proprietary drug development pipelines.

Quality control specifications for 1-(ethylsulfonyl)-2-methylpiperazine hydrochloride require rigorous HPLC purity analysis and spectroscopic characterization. The compound typically appears as a white to off-white crystalline powder with defined melting point characteristics. Stability studies under various temperature and humidity conditions support its reliable performance in research settings.

Market intelligence reveals increasing procurement of 1248817-82-4 by contract research organizations and academic institutions. The compound's structural versatility makes it particularly valuable for fragment-based drug discovery programs. Recent publications have explored its potential in creating allosteric modulators for protein targets, aligning with current "drug discovery trends 2023" emphasizing novel binding mechanisms.

Handling 1-(ethylsulfonyl)-2-methylpiperazine hydrochloride requires standard laboratory precautions for organic compounds. Material safety data sheets recommend proper ventilation and personal protective equipment during manipulation. The compound's physicochemical properties suggest compatibility with common organic solvents, facilitating its use in diverse synthetic applications.

Emerging research directions for piperazine sulfonamide derivatives include their investigation as crystallization additives in pharmaceutical formulations. The specific steric and electronic features of 1-(ethylsulfonyl)-2-methylpiperazine hydrochloride may offer advantages in controlling polymorph formation, a hot topic in "pharmaceutical solid-state chemistry" discussions.

Regulatory status reviews indicate CAS 1248817-82-4 is not currently classified under restricted substance lists in major pharmaceutical markets. However, researchers should verify local regulations before international transfer, as piperazine-containing compounds sometimes face specific jurisdictional controls. The compound's non-proprietary status makes it accessible for broad academic and industrial research applications.

Future prospects for 1-(ethylsulfonyl)-2-methylpiperazine hydrochloride appear promising, with computational chemistry studies predicting favorable molecular interactions in various biological systems. Its combination of hydrogen bond acceptors and hydrophobic domains makes it particularly interesting for "molecular glue" development, an area gaining momentum in targeted protein degradation research.

Comparative analyses with similar piperazine sulfonamides suggest that the methyl group at position 2 in 1248817-82-4 provides distinctive conformational constraints. These features are being explored in "3D fragment-based drug design," where subtle steric differences can significantly impact binding affinity and selectivity profiles.

Technical literature emphasizes the importance of salt form selection when working with 1-(ethylsulfonyl)-2-methylpiperazine hydrochloride. The hydrochloride salt offers advantages in crystalline form stability and handling properties compared to free base alternatives. These characteristics contribute to its preference in early-stage medicinal chemistry programs.

Supply chain analyses indicate consistent availability of CAS 1248817-82-4 from specialty chemical providers worldwide. Current market trends show stable pricing for this research-grade chemical, with lead times typically shorter than for custom-synthesized piperazine derivatives. Quality certifications from suppliers generally include comprehensive analytical data packages supporting research applications.

The environmental profile of 1-(ethylsulfonyl)-2-methylpiperazine hydrochloride has been evaluated through biodegradation studies and ecotoxicity testing. Results suggest standard waste management protocols are appropriate for laboratory quantities, aligning with industry "green chemistry principles" for research chemicals. These findings support its use in environmentally conscious research programs.

In conclusion, 1-(ethylsulfonyl)-2-methylpiperazine hydrochloride (CAS 1248817-82-4) represents a valuable chemical tool for modern drug discovery and material science. Its balanced physicochemical properties, synthetic accessibility, and structural features continue to inspire innovative applications across multiple research domains. As investigation of sulfonamide-containing heterocycles expands, this compound is poised to maintain its relevance in cutting-edge scientific endeavors.

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